molecular formula C13H15BrClN3O B13920049 (5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride

(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B13920049
M. Wt: 344.63 g/mol
InChI Key: HCQZGDGEQWLJOH-UHFFFAOYSA-N
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Description

(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of (5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromoindole and piperazine.

    Reaction Conditions: The 5-bromoindole is reacted with piperazine in the presence of a suitable solvent and catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the bromine atom is replaced by other functional groups using reagents like sodium iodide (NaI) or silver nitrate (AgNO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C13H15BrClN3O

Molecular Weight

344.63 g/mol

IUPAC Name

(5-bromo-1H-indol-2-yl)-piperazin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C13H14BrN3O.ClH/c14-10-1-2-11-9(7-10)8-12(16-11)13(18)17-5-3-15-4-6-17;/h1-2,7-8,15-16H,3-6H2;1H

InChI Key

HCQZGDGEQWLJOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(N2)C=CC(=C3)Br.Cl

Origin of Product

United States

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